
4-(2-Methoxy-4-chlorophenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloro and methoxy substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization and purification .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-methoxyphenyl)piperidine hydrochloride
- 4-(4-chlorophenyl)-4-hydroxypiperidine
- 4-(4-bromophenyl)-4-piperidinol
Uniqueness
4-(4-chloro-2-methoxyphenyl)piperidine hydrochloride is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C12H17Cl2NO |
|---|---|
Poids moléculaire |
262.17 g/mol |
Nom IUPAC |
4-(4-chloro-2-methoxyphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
Clé InChI |
UGWBRTYIVLVISV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)

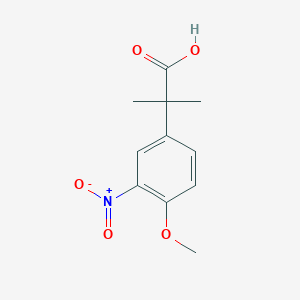
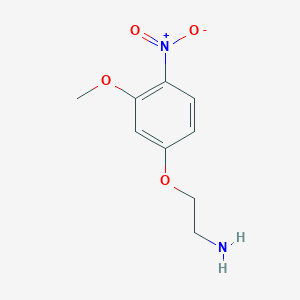
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)
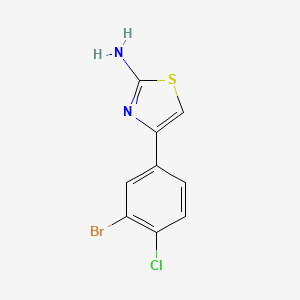
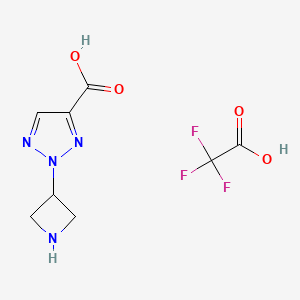
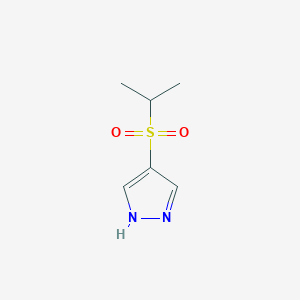


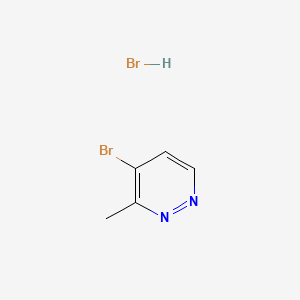
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)

![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
